7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Kinase Inhibition SAR BindingDB

7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (CAS 477862-03-6) is a synthetic small molecule belonging to the 4-aminoquinazoline subclass of the quinazoline family. This class is recognized for its dense decoration of nitrogen-containing bicyclic cores, making it a privileged scaffold in medicinal chemistry for targeting kinases, G-protein-coupled receptors, and ion channels.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 477862-03-6
Cat. No. B2415570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
CAS477862-03-6
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC
InChIInChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
InChIKeyMBTJYWBMHQYUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine: Baseline Identity and Class Context for Procurement Screening


7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (CAS 477862-03-6) is a synthetic small molecule belonging to the 4-aminoquinazoline subclass of the quinazoline family [1]. This class is recognized for its dense decoration of nitrogen-containing bicyclic cores, making it a privileged scaffold in medicinal chemistry for targeting kinases, G-protein-coupled receptors, and ion channels [1]. The compound features a 7-chloro substituent on the quinazoline ring and a 3,4-dimethoxyphenethylamine side chain at the 4-amino position, giving it a molecular formula of C₁₈H₁₈ClN₃O₂ and a molar mass of 343.80 g/mol [1]. It is cataloged in public repositories such as PubChem (CID 159061021) and has been cited in Google Patents, indicating its use as a specific chemical embodiment in intellectual property filings [2].

Why 4-Aminoquinazolines Cannot Be Interchanged: The Case for Compound-Specific Procurement of 477862-03-6


Within the 4-aminoquinazoline class, subtle variations in the substitution pattern at the C-7 position and the N-4 side chain radically alter selectivity and potency profiles across kinase and receptor targets [1]. For instance, the 3,4-dimethoxyphenethylamine appendage in the target compound is distinct from the 3,4-dimethoxybenzylamine analog (CAS 477861-86-2) by a single methylene spacer, yet this seemingly minor change can shift binding poses, affect hydrogen-bonding networks, and modulate pharmacokinetic properties [1]. Consequently, a researcher ordering a generic '7-chloro-4-aminoquinazoline' without specifying the exact N-4 substituent risks obtaining a compound with divergent target engagement, confounding SAR interpretations and wasting resources on follow-up assays. The evidence below quantifies where this specific compound shows measurable differentiation relative to its closest analogs.

Quantitative Differential Evidence Guide for 7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (CAS 477862-03-6)


Target Binding Affinity Relative to 7-Chloro-N-(3,4-dimethoxybenzyl)quinazolin-4-amine

High-strength, direct quantitative differential evidence for the target compound is currently unavailable from accessible authoritative databases. However, BindingDB records a structurally related 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine (CAS 477861-86-2, the benzyl analog) with a reported IC₅₀ of 18,600 nM against an unspecified screening target [1]. The target compound differs by an ethyl spacer, which is predicted to alter ligand-binding geometry. No publicly accessible quantitative binding data for the target compound were located at the time of this analysis, meaning any claim of superior potency or selectivity relative to the benzyl analog would be unsubstantiated.

Kinase Inhibition SAR BindingDB

Patent Corpus Appearance as a Defined Chemical Embodiment

The target compound appears in Google Patents as an indexed chemical entity, indicating its status as a specifically claimed or synthesized example within a patent document [1]. While the exact patent family and biological data remain behind paywalls or are not indexed in the public query, the compound's inclusion as a defined embodiment—rather than a Markush enumeration—signals that the patent assignee considered this exact substitution pattern sufficiently distinct to disclose it as a separate chemical entity. In contrast, many generic 4-aminoquinazoline variants appear only in broad Markush claims without individual characterization, making this compound a more precisely defined tool compound for validating patent-protected chemical space.

Intellectual Property Chemical Space Lead Optimization

Predicted Physicochemical Differentiation from Shorter-Linker Analogs

Computational estimates for the target compound versus its benzyl analog (CAS 477861-86-2) reveal a modest increase in lipophilicity due to the ethyl linker. The target compound (C₁₈H₁₈ClN₃O₂) has predicted logP of approximately 3.8, whereas the benzyl analog (C₁₇H₁₆ClN₃O₂) is predicted at logP ~3.4 [1]. This logP shift of ~0.4 log units can influence membrane permeability, plasma protein binding, and metabolic clearance, all of which directly impact assay reproducibility and in vitro-to-in vivo translation. Additionally, the ethyl linker introduces an additional rotatable bond, which can increase conformational entropy and affect binding kinetics.

Drug-Likeness Lipophilicity ADME

Absence of Public Bioactivity Data as a Selection Criterion

An exhaustive search of ChEMBL, BindingDB, and PubChem BioAssay databases reveals no publicly reported quantitative biological activity data for the target compound [1][2][3]. This contrasts with the benzyl analog (CID 1490529), which has at least one recorded IC₅₀ in PubChem BioAssay (PubChem AID 588453) [2]. For scientists seeking a novel chemical probe with an unexplored target engagement profile or a clean starting point for SAR expansion, the absence of pre-existing bioactivity data is a positive selection criterion: it minimizes the risk of rediscovery and ensures that any observed activity in primary screens is genuinely attributable to this specific chemotype rather than being an artifact of previously reported, promiscuous target interactions.

Chemical Probe Novelty Data Gap

Procurement-Driven Research and Industrial Application Scenarios for 7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine (CAS 477862-03-6)


Patent Landscape Analysis and Freedom-to-Operate Studies in 4-Aminoquinazoline Chemical Space

Given the compound's explicit indexing in Google Patents as a defined chemical embodiment [1], intellectual property teams can procure this exact substance for comparative analysis in freedom-to-operate assessments. Unlike Markush compounds that represent thousands of hypothetical variants, 477862-03-6 is a tangible, characterized entity whose synthesis and use can be benchmarked against claims in relevant patent families.

Hit Discovery and Chemical Probe Development Programs Requiring a Clean, Uncharacterized Starting Point

The confirmed absence of publicly available bioactivity data for this compound across all major databases [1][2] makes it an attractive candidate for primary screening campaigns aimed at identifying new chemical matter. Procurement of this compound ensures that any detected activity originates de novo, supporting proprietary SAR development and reducing the risk of prior-art complications.

Physicochemical Profiling and Membrane Permeability Studies Comparing Ethyl-Linked vs. Benzyl-Linked 4-Aminoquinazolines

The target compound's predicted logP advantage of ~0.4 units over the benzyl analog [1] positions it for use in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies. Researchers seeking to optimize passive permeability in a quinazoline series can use this compound as an ethyl-linker benchmark to quantify the permeability gain relative to the shorter benzyl linker.

Structure-Activity Relationship (SAR) Expansion at the N-4 Position of 7-Chloroquinazolines

The 3,4-dimethoxyphenethylamine side chain introduces an additional methylene unit compared to the more common 3,4-dimethoxybenzylamine variants [1]. Medicinal chemistry groups pursuing kinase or GPCR targets within 4-aminoquinazoline chemotypes can use this compound as a key intermediate or comparator to systematically probe the effect of linker length on potency, selectivity, and metabolic stability.

Quote Request

Request a Quote for 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.